molecular formula C17H18N2O4 B13115253 Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate CAS No. 612065-19-7

Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate

Cat. No.: B13115253
CAS No.: 612065-19-7
M. Wt: 314.34 g/mol
InChI Key: JEPZRGVALVFJRK-UHFFFAOYSA-N
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Description

Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by its unique structure, which includes a methoxyphenylamino group and a tetrahydroindolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable indolizine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison: Methyl 6-(4-methoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyliate is unique due to its indolizine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

612065-19-7

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

methyl 6-(4-methoxyanilino)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate

InChI

InChI=1S/C17H18N2O4/c1-22-12-7-5-11(6-8-12)18-14-10-13(17(21)23-2)15-4-3-9-19(15)16(14)20/h5-8,10,18H,3-4,9H2,1-2H3

InChI Key

JEPZRGVALVFJRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=C3CCCN3C2=O)C(=O)OC

Origin of Product

United States

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